5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multistep organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-Fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine and phenyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of fluorine and phenyl groups.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group but without the fluorine atom
Properties
Molecular Formula |
C15H14FN |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-fluoro-7-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14FN/c16-15-9-12(11-4-2-1-3-5-11)8-13-10-17-7-6-14(13)15/h1-5,8-9,17H,6-7,10H2 |
InChI Key |
BVZYNENPALVAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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